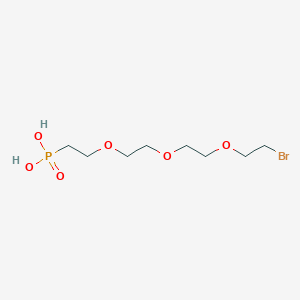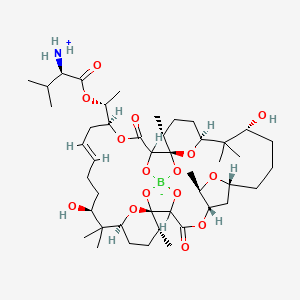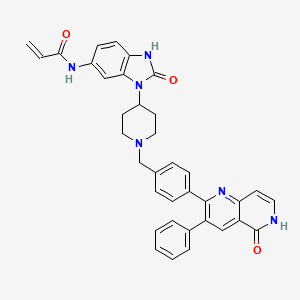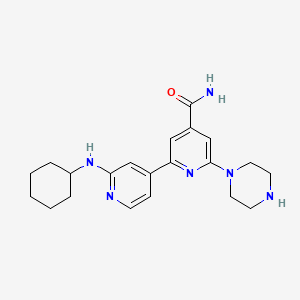
3-Brom-PEG3-Phosphonsäure
Übersicht
Beschreibung
Bromo-PEG3-phosphonic acid is a compound that features a bromine atom, a polyethylene glycol (PEG) chain, and a phosphonic acid group. This compound is primarily used as a non-cleavable linker for bio-conjugation, which involves attaching biomolecules to other molecules to form a single, stable compound . The presence of the bromine atom makes it a good leaving group, facilitating various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Vorbereitungsmethoden
The synthesis of Bromo-PEG3-phosphonic acid typically involves the reaction of a PEG chain with a bromine-containing compound and a phosphonic acid derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process generally involves multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial production methods for Bromo-PEG3-phosphonic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Bromo-PEG3-phosphonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-PEG3-phosphonic acid derivatives .
Wirkmechanismus
The mechanism of action of Bromo-PEG3-phosphonic acid involves its ability to act as a linker in bio-conjugation reactions. The bromine atom serves as a leaving group, allowing the PEG chain to form stable covalent bonds with other molecules. This process often involves nucleophilic substitution reactions, where the nucleophile attacks the carbon atom bonded to the bromine, displacing it and forming a new bond .
In biological systems, the phosphonic acid group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may involve the formation of covalent bonds with active site residues, such as cysteine or serine .
Vergleich Mit ähnlichen Verbindungen
Bromo-PEG3-phosphonic acid can be compared with other similar compounds, such as:
Bromo-PEG2-phosphonic acid: This compound has a shorter PEG chain, which may affect its solubility and reactivity.
Bromo-PEG3-acid: This compound lacks the phosphonic acid group, which may limit its applications in bio-conjugation and enzyme inhibition.
Bromo-PEG4-phosphonic acid: This compound has a longer PEG chain, which may enhance its solubility but could also affect its reactivity and stability.
The uniqueness of Bromo-PEG3-phosphonic acid lies in its balanced properties, offering good solubility, reactivity, and stability, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXKXDTCPHJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)


![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

